molecular formula C13H9N3O5 B8812097 4-nitro-N-(3-nitrophenyl)benzamide CAS No. 139-29-7

4-nitro-N-(3-nitrophenyl)benzamide

Cat. No. B8812097
Key on ui cas rn: 139-29-7
M. Wt: 287.23 g/mol
InChI Key: LZBOEAUDEFYCDQ-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

Using 3-nitroaniline (2.76 g, 16.5 mmol) and 4-nitrobenzoic acid (2.51 g, 15.0 mmol), the procedure of Reference Example 16 was repeated to obtain 3.58 g (83.2%) of the title compound in the form of light yellow crystals.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Yield
83.2%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[N+:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][CH:15]=1)([O-:13])=[O:12]>>[N+:11]([C:14]1[CH:15]=[CH:16][C:17]([C:18]([NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[O:19])=[CH:21][CH:22]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Step Two
Name
Quantity
2.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 83.2%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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